

# Chemical structure and IUPAC name of 3,5-Dibromo-2-iodopyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3,5-Dibromo-2-iodopyridine**

Cat. No.: **B1593451**

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dibromo-2-iodopyridine**: A Versatile Halogenated Pyridine Building Block

## Executive Summary

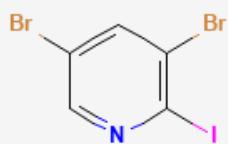
This technical guide provides a comprehensive overview of **3,5-Dibromo-2-iodopyridine**, a key polyhalogenated heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, nomenclature, and physicochemical properties. It offers a detailed, field-proven synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, the guide explores the strategic importance of this molecule, focusing on its differential reactivity and its application as a versatile scaffold in the synthesis of complex, biologically active compounds. The strategic positioning of iodine and bromine atoms provides multiple, selectively addressable reactive sites, making it an invaluable tool for constructing diverse molecular architectures essential for modern drug discovery.[\[1\]](#)

## Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful synthetic chemistry. This section outlines the structural and physical characteristics of **3,5-Dibromo-2-iodopyridine**.

## Chemical Structure and IUPAC Nomenclature

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3,5-dibromo-2-iodopyridine**.<sup>[2]</sup> The structure consists of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an iodine atom at position 2.



**Figure 1.** 2D Chemical Structure of **3,5-Dibromo-2-iodopyridine**.

## Key Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are critical:

Identifier	Value	Source
CAS Number	436799-34-7	PubChem <sup>[2]</sup> , Guidechem <sup>[3]</sup>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> IN	PubChem <sup>[2]</sup>
PubChem CID	26967552	PubChem <sup>[2]</sup>
SMILES	C1=C(C=NC(=C1Br)I)Br	PubChem <sup>[2]</sup>

## Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimates for its key properties. These values are essential for planning reactions, purification, and storage.

Property	Value	Notes
Molecular Weight	362.79 g/mol	Computed[2][3][4]
Monoisotopic Mass	360.75987 Da	Computed[2]
Appearance	Expected to be an off-white to yellow solid	Based on similar compounds
Solubility	Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water.	Inferred from structure
XLogP3	2.9	Computed measure of lipophilicity[2]

## Synthesis and Mechanistic Insights

The reliable synthesis of **3,5-Dibromo-2-iodopyridine** is crucial for its application. The most authoritative and robust approach relies on the Sandmeyer reaction, a classic and trustworthy transformation in aromatic chemistry. This method offers high yields and excellent regioselectivity.

## Retrosynthetic Analysis and Strategy

The synthesis logically begins with a readily available precursor, 2-amino-3,5-dibromopyridine. The core transformation involves converting the primary amino group into a diazonium salt, which is an excellent leaving group. This intermediate is then subjected to nucleophilic substitution with an iodide ion to yield the target product. This strategy is well-documented for the synthesis of related aryl halides and provides a self-validating system due to the predictable and high-yielding nature of the Sandmeyer reaction.[5][6]

## Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-amino-3,5-dibromopyridine to **3,5-Dibromo-2-iodopyridine**.

**Materials:**

- 2-amino-3,5-dibromopyridine
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), concentrated
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Deionized water
- Ice
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ), 10% aqueous solution
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- **Diazotization:**
  - In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to deionized water, cooled in an ice bath, to prepare a ~50% aqueous solution.
  - To this cooled acid solution, add 2-amino-3,5-dibromopyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir until complete dissolution.
  - Cool the resulting solution to 0-5 °C using an ice-salt bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel. **Causality:** Maintaining a low temperature is critical to prevent the

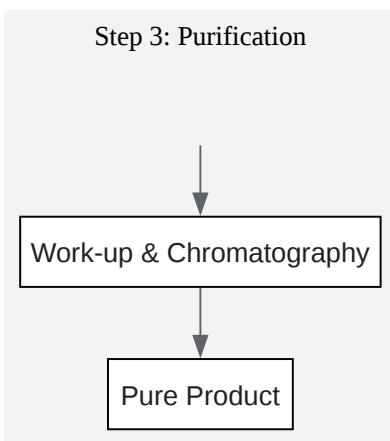
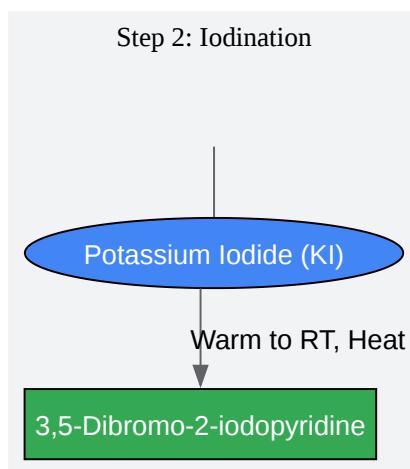
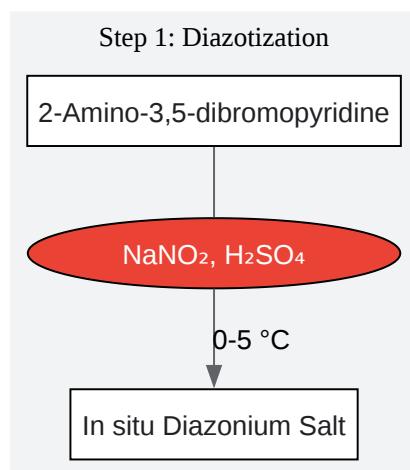
premature decomposition of the unstable diazonium salt. The addition rate should be controlled to keep the internal temperature below 5 °C.

- After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
- Iodide Displacement (Sandmeyer Reaction):
  - In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
  - Slowly add the solution of potassium iodide to the cold diazonium salt solution.  
Causality: This addition often results in vigorous nitrogen gas evolution and may be exothermic. A slow, controlled addition is paramount for safety and to manage the reaction rate.
  - Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to completion.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
  - A precipitate (the crude product) should form. Quench any residual iodine by adding 10% sodium thiosulfate solution dropwise until the dark color of  $I_2$  disappears.
  - Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
  - Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure **3,5-Dibromo-2-iodopyridine**.

## Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,5-Dibromo-2-iodopyridine** production.

# Reactivity and Applications in Medicinal Chemistry

The synthetic utility of **3,5-Dibromo-2-iodopyridine** stems from the differential reactivity of its carbon-halogen bonds, making it a powerful scaffold for building molecular complexity.

## Principles of Site-Selective Cross-Coupling

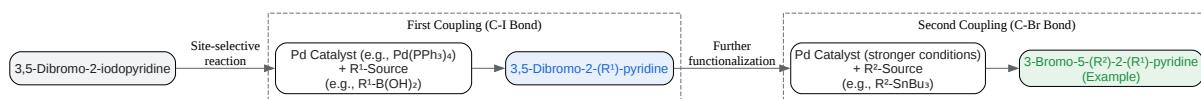
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. This principle is the cornerstone of this reagent's utility.

- C-I Bond: The bond at the C2 position is the most labile and will react preferentially under carefully controlled cross-coupling conditions. This allows for the selective introduction of a first functional group ( $R^1$ ) at this position.
- C-Br Bonds: The C-Br bonds at the C3 and C5 positions are less reactive. After functionalizing the C2 position, a second, typically more forcing, set of reaction conditions can be used to introduce a second functional group ( $R^2$ ) at one of the bromine-substituted positions.

This predictable, site-selective reactivity allows chemists to build complex, highly substituted pyridine derivatives in a controlled, stepwise manner, which is essential in the synthesis of active pharmaceutical ingredients (APIs).<sup>[1]</sup> Pyridine-based ring systems are among the most prevalent heterocycles in FDA-approved pharmaceuticals, highlighting the importance of such versatile building blocks.<sup>[7]</sup>

## Workflow for Sequential Functionalization

The diagram below illustrates a generalized strategy for the sequential functionalization of **3,5-Dibromo-2-iodopyridine**, a key workflow in discovery chemistry.



[Click to download full resolution via product page](#)

Caption: Sequential cross-coupling strategy using **3,5-Dibromo-2-iodopyridine**.

## Safety and Handling

As with all halogenated aromatic compounds, **3,5-Dibromo-2-iodopyridine** should be handled with appropriate care. Based on data from similar compounds, it is expected to be harmful if swallowed and cause skin and eye irritation.[8][9]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

## Conclusion

**3,5-Dibromo-2-iodopyridine** is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its true value lies in the predictable, differential reactivity of its three halogen substituents, which provides medicinal chemists with a robust platform for controlled, sequential synthesis. This capability to build complex, highly decorated pyridine scaffolds is critical for accelerating the discovery and development of novel therapeutics, particularly in areas like kinase inhibition where such structures are paramount.[1][10]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]

- 2. 3,5-Dibromo-2-iodopyridine | C5H2Br2IN | CID 26967552 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. cenmed.com [cenmed.com]
- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 6. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-iodopyridine | C5H3BrIN | CID 23542451 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. ijssst.info [ijssst.info]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3,5-Dibromo-2-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593451#chemical-structure-and-iupac-name-of-3-5-dibromo-2-iodopyridine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)